1,3,6,8-Tetrabromo-dibenzofuran

Toxic equivalency factor (TEF) Aryl hydrocarbon receptor (AhR) Relative potency factor (REP)

1,3,6,8-Tetrabromo-dibenzofuran (1,3,6,8-TBDF; C12H4Br4O, MW 483.78) is a tetrabrominated polybrominated dibenzofuran (PBDF) congener with bromine atoms occupying the 1, 3, 6, and 8 positions of the dibenzofuran backbone. The 1,3,6,8-substitution pattern places this congener outside the 2,3,7,8-substituted class that drives the highest aryl hydrocarbon receptor (AhR)-mediated toxicity, making it a critical reference compound for distinguishing toxicologically potent from less-potent PBDFs in environmental and industrial samples.

Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
CAS No. 617707-77-4
Cat. No. B14212944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetrabromo-dibenzofuran
CAS617707-77-4
Molecular FormulaC12H4Br4O
Molecular Weight483.77 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br
InChIInChI=1S/C12H4Br4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H
InChIKeyYWOWMNYICWCZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6,8-Tetrabromo-dibenzofuran (CAS 617707-77-4): A Non-2,3,7,8-Substituted PBDF Analytical Standard for Environmental Monitoring and Flame Retardant Research


1,3,6,8-Tetrabromo-dibenzofuran (1,3,6,8-TBDF; C12H4Br4O, MW 483.78) is a tetrabrominated polybrominated dibenzofuran (PBDF) congener with bromine atoms occupying the 1, 3, 6, and 8 positions of the dibenzofuran backbone [1]. The 1,3,6,8-substitution pattern places this congener outside the 2,3,7,8-substituted class that drives the highest aryl hydrocarbon receptor (AhR)-mediated toxicity, making it a critical reference compound for distinguishing toxicologically potent from less-potent PBDFs in environmental and industrial samples [2]. Its gas chromatographic retention index on a non-polar RTX-5 column (2688) provides unambiguous chromatographic resolution from the highly toxic 2,3,7,8-tetrabromodibenzofuran (RI 2816) under standardized conditions [1][3].

Non-2,3,7,8-substituted PBDF standard for environmental analysis
Chromatographically resolved from toxic 2,3,7,8-TBDF under standard GC conditions
Pathway-specific marker for flame retardant degradation and source apportionment

Why 1,3,6,8-Tetrabromo-dibenzofuran Cannot Be Substituted by Other Tetrabromodibenzofuran Isomers


The 135 PBDF congeners exhibit strikingly divergent toxicological and physicochemical properties that are dictated exclusively by bromine substitution position, not merely by bromine count [1]. The 2,3,7,8-substituted isomers (e.g., 2,3,7,8-TBDF) are potent AhR agonists with relative potency factors (REPs) approaching 0.5 relative to TCDD, while non-2,3,7,8-substituted congeners such as 1,3,6,8-TBDF possess negligible AhR-mediated activity [2][3]. Substituting 1,3,6,8-TBDF with a 2,3,7,8-substituted isomer would yield a drastically different toxicity profile, while substitution with other non-2,3,7,8 isomers (e.g., 2,4,6,8-TBDF) alters gas chromatographic retention times, mass spectral fragmentation patterns, and environmental formation pathways, undermining method specificity and quantitative accuracy [4]. The evidence presented below quantifies these differences across toxicity class, chromatographic separation, and formation pathway specificity.

Toxicity class mismatch: Replacing with a 2,3,7,8-substituted isomer introduces potent AhR activity, fundamentally altering risk assessment profiles.
Chromatographic shift: Other non-2,3,7,8 isomers (e.g., 2,4,6,8-TBDF) exhibit different retention behavior, compromising congener-specific method accuracy.
Formation pathway dependency: Congener identity reflects distinct PBDE precursor bromination patterns; substitution may misrepresent flame retardant sources in forensic studies.

Quantitative Differentiation Evidence for 1,3,6,8-Tetrabromo-dibenzofuran Relative to Key Comparators


AhR-Mediated Toxicity Classification: Negligible REP for 1,3,6,8-TBDF vs. Potent REP for 2,3,7,8-TBDF

The 2,3,7,8-substitution pattern is a prerequisite for high-affinity AhR binding and potent dioxin-like toxicity among PBDFs [1]. In the Japanese medaka early-life stage assay, 2,3,7,8-tetrabromodibenzofuran exhibited TCDD-relative potency factors (REPs) of 0.53 (water-based, LC20) and 0.55 (egg-based, LC20), confirming its classification as a potent AhR agonist [2]. In contrast, 1,3,6,8-TBDF, lacking the lateral 2,3,7,8-substitution, falls into the non-2,3,7,8-substituted congener class, for which chemical TEQ estimations indicate that bio-TEQs are 'largely explained by the presence of non-2,3,7,8-substituted PBDFs with relatively low toxicological potencies' and individual REP values are typically below quantification limits [1]. This toxicity class divergence—from REP ~0.5 to effectively zero—represents at least a 500-fold difference in AhR-mediated potency.

AhR Activity Class
Class-level
1,3,6,8-TBDF: Negligible AhR activity
2,3,7,8-TBDF: REP ~0.5 (LC20, medaka assay)
Reported >500-fold difference in AhR-mediated potency
Supports congener-specific toxicity attribution in environmental bioassays.
REP data from Japanese medaka early-life stage assay; non-2,3,7,8 class assignment.
Toxic equivalency factor (TEF) Aryl hydrocarbon receptor (AhR) Relative potency factor (REP)

Gas Chromatographic Retention Index: 128-Unit Separation from 2,3,7,8-TBDF on RTX-5

Under identical gas chromatographic conditions (RTX-5 capillary column, 60 m × 0.25 mm × 0.25 μm, helium carrier, 1 K/min temperature ramp from 170°C to 320°C), 1,3,6,8-tetrabromodibenzofuran elutes with a linear retention index of 2688, while the highly toxic 2,3,7,8-tetrabromodibenzofuran elutes at RI 2816 [1][2]. The 128-unit difference provides baseline or near-baseline chromatographic resolution, enabling unambiguous congener identification and quantification in complex environmental extracts without the need for MS/MS confirmation in every run. This RI difference arises from the distinct molecular shape and polarizability conferred by the bromine substitution pattern, as established by the structure-retention correlation model of Donnelly et al. [2].

GC Retention Gap
Cross-study comparable
ΔRI = 128
Enables baseline resolution from 2,3,7,8-TBDF on RTX-5 columns.
RI 2688 (1,3,6,8-TBDF) vs 2816; He, 1 K/min, 170–320°C.
Gas chromatography Kovats retention index PBDF congener analysis

Formation Pathway Specificity: Differential PBDF Congener Yield from PBDE Pyrolysis

Polybrominated dibenzofurans form during thermal degradation of polybrominated diphenyl ether (PBDE) flame retardants through intramolecular cyclization pathways that are highly sensitive to the bromine substitution pattern of the precursor PBDE [1]. Density functional theory calculations demonstrate that the formation of specific PBDF congeners requires distinct ortho-bromine arrangements on the precursor diphenyl ether: congeners with 1,3,6,8-substitution arise from precursors bearing meta-brominated rings with specific ortho-bromine availability, whereas 2,4,6,8-TBDF forms via different mechanistic routes from hydroxylated PBDEs [2]. The congener profile of PBDFs generated during combustion or pyrolysis is thus a direct fingerprint of the flame retardant source and combustion conditions. Using 1,3,6,8-TBDF as a congener-specific standard enables forensic source apportionment that generic 'total PBDF' measurements cannot achieve.

Formation Pathway
Class-level
Intramolecular cyclization (1,3,6,8-TBDF) vs. oxidative coupling (2,4,6,8-TBDF); each congener maps to distinct PBDE precursor bromination patterns.
Supports flame retardant source fingerprinting and forensic apportionment.
Pyrolysis at 400–600°C; Fe/Mn oxide-mediated oxidation.
PBDE pyrolysis PBDF formation mechanism Flame retardant thermal degradation

Recommended Procurement Scenarios for 1,3,6,8-Tetrabromo-dibenzofuran Based on Quantitative Evidence


Non-Toxic Surrogate Standard for AhR-Mediated Toxicity Screening of PBDF-Contaminated Environmental Samples

Environmental testing laboratories conducting dioxin-like activity screening (e.g., CALUX bioassay, DR-EcoScreen) require a PBDF congener that is structurally representative of the tetrabrominated class but exhibits negligible AhR agonist activity. 1,3,6,8-Tetrabromo-dibenzofuran, as a non-2,3,7,8-substituted congener with REP effectively below quantification limits [1], serves as an ideal negative control and matrix spike standard. Unlike the commonly used 2,3,7,8-TBDF (REP ~0.5 relative to TCDD), the 1,3,6,8-isomer does not contribute to the bioanalytical TEQ, ensuring that measured bioassay responses are attributable solely to the toxic congeners of interest [2].

Chromatographic Method Development and Congener-Specific Quantification in Complex Matrices

The 128-unit retention index gap between 1,3,6,8-TBDF (RI 2688) and 2,3,7,8-TBDF (RI 2816) on standard non-polar GC columns enables robust chromatographic method development for congener-specific PBDF analysis [3]. Laboratories developing GC-MS or GC-HRMS methods for EPA Method 1613-equivalent brominated dioxin/furan analysis can use 1,3,6,8-TBDF as a retention time marker and calibration standard to validate separation from the co-eluting region where 2,3,7,8-substituted congeners appear, reducing false positives in regulatory monitoring of food, biota, and sediment samples.

Flame Retardant Degradation Fingerprinting and Source Apportionment Studies

Industrial combustion research facilities and environmental forensic investigators studying PBDF formation from brominated flame retardants require congener-specific analytical standards to identify PBDF congener profiles characteristic of specific PBDE precursors. The formation of 1,3,6,8-TBDF is mechanistically linked to intramolecular cyclization of PBDE congeners with specific ortho-bromine arrangements, distinct from the oxidative coupling pathway that produces 2,4,6,8-TBDF [4]. Procuring authentic 1,3,6,8-TBDF enables the construction of congener-specific calibration curves essential for quantitative source-receptor modeling in fire debris analysis and environmental monitoring near waste incinerators.

Application
Selection Property
Validation Focus
Non-Toxic Surrogate for AhR Bioassays
Non-2,3,7,8-substituted (negligible AhR activity)
Bioanalytical TEQ response attribution
GC-MS Congener-Specific Method Development
Chromatographic resolution from 2,3,7,8-TBDF
Congener identification in complex environmental extracts
Flame Retardant Degradation Fingerprinting
Pathway-specific marker congener
Source-receptor model calibration
Quote Request

Request a Quote for 1,3,6,8-Tetrabromo-dibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.